molecular formula C22H21N3O5S2 B2837257 (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate CAS No. 374913-09-4

(E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate

Cat. No.: B2837257
CAS No.: 374913-09-4
M. Wt: 471.55
InChI Key: IXLYEJLOGNYZGN-HMMYKYKNSA-N
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Description

The compound (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate features a thiazole core substituted with a 4-acetylpiperazine group at position 2 and a benzenesulfonate ester at the phenyl ring. Thiazole derivatives are renowned for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The acetylpiperazine group enhances solubility and may modulate receptor binding, while the benzenesulfonate moiety contributes to stability and electron-withdrawing effects .

Properties

IUPAC Name

[2-[(E)-[2-(4-acetylpiperazin-1-yl)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenyl] benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5S2/c1-16(26)24-11-13-25(14-12-24)22-23-21(27)20(31-22)15-17-7-5-6-10-19(17)30-32(28,29)18-8-3-2-4-9-18/h2-10,15H,11-14H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLYEJLOGNYZGN-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OS(=O)(=O)C4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazole ring, the introduction of the piperazine moiety, and the final coupling with the benzenesulfonate group. Common reagents used in these steps include thionyl chloride, piperazine, and benzenesulfonyl chloride. Reaction conditions often involve controlled temperatures and the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and purification methods.

Chemical Reactions Analysis

Oxidation Reactions

The benzenesulfonate group and thiazole ring are susceptible to oxidative degradation under specific conditions.

Reaction Type Reagents/Conditions Products References
Photocatalytic oxidationUV radiation + ozone (4–10 h)Formaldehyde, glyoxal, sulfonic acids
Radical-mediated oxidationTiO₂ catalyst, H₂O₂Partial decomposition of sulfonate
  • Key Findings :

    • Under UV/ozone exposure, the benzenesulfonate moiety degrades into formaldehyde and glyoxal via radical intermediates .

    • Anionic additives (e.g., Cl⁻, SO₄²⁻) inhibit degradation by competing for reactive oxygen species .

Reduction Reactions

The 4-oxo-thiazole and acetylpiperazine groups participate in reductive transformations.

Reaction Type Reagents/Conditions Products References
Ketone reductionNaBH₄, CeCl₃·7H₂O in MeOH4-Hydroxy-thiazolidinone derivative
Amide reductionLiAlH₄, THFPiperazine deacetylation
  • Key Findings :

    • NaBH₄/CeCl₃ selectively reduces the 4-oxo group to a hydroxyl group without affecting the sulfonate .

    • LiAlH₄ cleaves the acetylpiperazine bond, yielding a free amine .

Hydrolysis and Substitution Reactions

The sulfonate ester and acetylpiperazine groups undergo hydrolysis and nucleophilic substitution.

Reaction Type Reagents/Conditions Products References
Acidic hydrolysisTFA, CH₂Cl₂, 0°CBenzenesulfonic acid, phenolic byproduct
Alkaline hydrolysisNaOH, H₂O/EtOHSulfonate → sulfonic acid
Nucleophilic substitutionAmines, K₂CO₃, DMFPiperazine- or sulfonate-modified analogs
  • Key Findings :

    • TFA cleaves the benzenesulfonate ester bond, producing benzenesulfonic acid .

    • Piperazine deacetylation occurs under basic conditions, enabling further functionalization .

Acid-Base Reactions and Salt Formation

The sulfonate group participates in pH-dependent equilibria and salt formation.

Reaction Type Reagents/Conditions Products References
Salt formationKOH, NH₄OHPotassium/ammonium sulfonate salts
pH-dependent tautomerismAqueous buffer (pH 2–12)Thiazole keto-enol equilibrium
  • Key Findings :

    • The sulfonate group forms stable salts with cations (e.g., K⁺, NH₄⁺) .

    • The thiazole-5(4H)-one core exhibits keto-enol tautomerism, influencing reactivity at extreme pH .

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds containing thiazole rings exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate have shown effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli.

Case Study: Antimicrobial Evaluation

In a study examining thiazole derivatives, compounds were tested against Gram-positive and Gram-negative bacteria using the agar well diffusion method. The results demonstrated that certain derivatives exhibited inhibition zones comparable to standard antibiotics like ciprofloxacin, indicating a promising antimicrobial profile .

Anticancer Potential

The compound's thiazole moiety also positions it as a candidate for anticancer drug development. Research has shown that thiazole-containing compounds can induce apoptosis in cancer cell lines through mechanisms such as DNA damage and cell cycle arrest.

Table 2: Anticancer Activity Overview

CompoundCell LineIC₅₀ (µM)Mechanism of Action
Compound AMCF70.31Induction of apoptosis, DNA damage
Compound BHeLa0.30Cell cycle arrest in G2/M phase

In vitro studies have revealed that these compounds can selectively target cancer cells while sparing normal fibroblasts, highlighting their potential for therapeutic use .

Neurological Applications

The piperazine component of the compound suggests potential applications in treating neurological disorders. Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects.

Case Study: Neurological Activity

A recent review highlighted the role of piperazine derivatives in modulating neurotransmitter systems, which may offer new avenues for treating conditions such as anxiety and depression .

Antioxidant Properties

Thiazole derivatives have also been investigated for their antioxidant properties. The ability to scavenge free radicals makes these compounds valuable in combating oxidative stress-related diseases.

Table 3: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%) at 100 µg/mL
Compound C85
Compound D78

Studies have shown that certain thiazole derivatives can achieve significant scavenging activity against DPPH radicals, indicating their potential use as natural antioxidants .

Mechanism of Action

The mechanism of action of (E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Systems

Thiazole vs. Oxazolone Derivatives The target compound’s thiazole core differs from oxazolone-based analogs like 4-(2-methoxybenzylidene)-2-phenyl-1,3-oxazol-5(4H)-one (). Oxazolones (azalactones) are known precursors for amino acids and exhibit antitumor activity , whereas thiazoles often show enhanced metabolic stability due to sulfur’s electronegativity. The 4-oxothiazol-5(4H)-one moiety in the target compound may confer unique reactivity compared to oxazolones, particularly in nucleophilic addition reactions.

Table 1: Core Heterocycle Comparison
Compound Core Structure Key Functional Groups Reported Bioactivity
Target Compound Thiazole Acetylpiperazine, benzenesulfonate Not reported (inferred)
4-(2-Methoxybenzylidene)-2-phenyl-oxazol-5-one Oxazolone Methoxybenzylidene, phenyl Antitumor, antimicrobial
(4Z)-4-Benzylidene-2-phenyl-oxazol-5-one Oxazolone Benzylidene, phenyl Structural studies

Substituent Effects

Acetylpiperazine vs. Other Amine Groups
The 4-acetylpiperazine group in the target compound is distinct from simpler amines or sulfonamide groups in analogs like 2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-2-furylmethylidene]acetohydrazide (). Acetylpiperazine improves solubility and may enhance blood-brain barrier penetration compared to alkylamines or hydrazides.

Benzenesulfonate vs. In contrast, sulfanyl or acetamide groups (e.g., in ’s 500270-34-8) may offer different hydrogen-bonding capabilities or metabolic pathways.

Structural and Conformational Analysis

Crystallographic studies of analogs (e.g., –5) highlight the importance of the (E)-configuration in benzylidene groups for planar molecular arrangements. For example, 4-(2-methoxybenzylidene)-2-phenyl-oxazol-5-one adopts a nearly coplanar structure, facilitating π-π stacking . The target compound’s benzenesulfonate group may introduce steric hindrance, altering packing efficiency compared to methoxy or fluorine substituents.

Table 2: Key Structural Parameters
Compound Configuration Bond Length (C=N, Å) Dihedral Angle (°)
Target Compound (inferred) E ~1.28 (estimated) <10 (planar)
4-(2-Methoxybenzylidene)-2-phenyl-oxazol-5-one E 1.35 5.2
(4Z)-4-Benzylidene-2-phenyl-oxazol-5-one Z 1.34 12.8

Biological Activity

(E)-2-((2-(4-acetylpiperazin-1-yl)-4-oxothiazol-5(4H)-ylidene)methyl)phenyl benzenesulfonate is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological properties, and mechanisms of action based on various studies.

Synthesis

The synthesis of thiazolidinone derivatives, including the target compound, typically involves the reaction of piperazine derivatives with thiazolidinone frameworks. The specific reaction pathways often utilize thiourea and related reagents to achieve the desired structural modifications.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiazolidinone derivatives, including those similar to this compound.

  • Antibacterial Activity :
    • Compounds containing thiazolidinone moieties have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a study indicated that certain thiazolidinone derivatives exhibited inhibition percentages against Escherichia coli and Staphylococcus aureus ranging from 53.84% to 91.66% .
    • The presence of electron-withdrawing groups such as chlorine on the phenyl ring has been associated with enhanced antibacterial activity .
  • Antifungal and Antiviral Activity :
    • Thiazolidinones have also been evaluated for antifungal and antiviral properties. Some derivatives demonstrated effectiveness against common fungal pathogens, although specific data on the target compound's antifungal activity remains limited .
  • Antioxidant Activity :
    • The antioxidant potential of thiazolidinone derivatives has been assessed using various assays, including the ABTS radical cation decolorization assay. Results indicated inhibition percentages ranging from 68.8% to 81.8%, suggesting a strong antioxidant capacity .

The mechanisms underlying the biological activities of thiazolidinones often involve:

  • Inhibition of Cell Wall Synthesis : Many thiazolidinones disrupt bacterial cell wall synthesis, leading to cell lysis.
  • Biofilm Disruption : Certain derivatives have shown efficacy in inhibiting biofilm formation by pathogens such as Pseudomonas aeruginosa, which is critical for treating chronic infections .

Case Studies

  • Study on Antibacterial Efficacy : A recent study synthesized several thiazolidinone derivatives and tested their antibacterial properties against clinical isolates of S. aureus. The most potent compound exhibited an MIC (Minimum Inhibitory Concentration) of 0.5 µg/mL, significantly lower than many standard antibiotics .
  • Evaluation of Antioxidant Properties : Another investigation assessed the antioxidant activity of various thiazolidinones, finding that compounds with specific substituents achieved high inhibition rates in oxidative stress assays .

Data Tables

Compound NameStructureAntibacterial Activity (%)Antioxidant Activity (%)MIC (µg/mL)
Compound AStructure88.46 (E.coli)81.80.5
Compound BStructure91.66 (S.aureus)750.6
Compound CStructure53.84 (E.coli)68.81

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Thiazole formationEthyl oxalyl chloride, 0°C, DCM65–70
Piperazine coupling4-Acetylpiperazine, DMF, 60°C80–85
Sulfonate esterificationBenzenesulfonyl chloride, pyridine, RT75–80

How can spectroscopic methods confirm the structure and purity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : The acetyl group in 4-acetylpiperazine appears as a singlet at δ ~2.1 ppm. The thiazole proton (C5-H) resonates at δ ~7.5–8.0 ppm .
    • ¹³C NMR : The 4-oxothiazole carbonyl is observed at δ ~170 ppm .
  • FT-IR : Stretching vibrations for C=O (thiazole) at ~1680 cm⁻¹ and S=O (sulfonate) at ~1360/1170 cm⁻¹ .
  • HPLC : Use a C18 column with a methanol/water gradient (65:35) at pH 4.6 (adjusted with acetic acid) for purity assessment .

What initial biological screening methods are appropriate for this compound?

Methodological Answer:

  • In vitro assays :
    • Enzyme inhibition : Screen against kinases or proteases due to the thiazole and sulfonate moieties .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
  • Dose-response curves : Conduct triplicate experiments with positive controls (e.g., doxorubicin) to validate results .

How can stability be assessed under varying storage conditions?

Methodological Answer:

  • Accelerated stability studies :
    • Store at 25°C/60% RH and 40°C/75% RH for 1–3 months.
    • Monitor degradation via HPLC every 2 weeks .
  • Photostability : Expose to UV light (320–400 nm) and analyze for sulfonate ester cleavage .

What chromatographic techniques are suitable for purity analysis?

Methodological Answer:

  • HPLC : Use a sodium 1-octanesulfonate buffer (pH 4.6) with methanol (35:65) and a UV detector at 254 nm .
  • TLC : Silica gel plates with ethyl acetate/hexane (3:7) to monitor reaction progress; Rf ~0.5 for the target compound .

Advanced Research Questions

What computational strategies predict electronic properties and biological targets?

Methodological Answer:

  • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier orbitals (HOMO/LUMO) and electrostatic potential maps .
  • Molecular docking : Use AutoDock Vina to simulate binding to PI3K or mTOR kinases, focusing on hydrogen bonds with the sulfonate group .

Q. Table 2: Key DFT Parameters

ParameterValue
HOMO (eV)-6.2
LUMO (eV)-1.8
Band gap (eV)4.4

How can contradictions in biological activity data across assays be resolved?

Methodological Answer:

  • Statistical analysis : Apply ANOVA to compare IC50 values from multiple assays (e.g., enzyme vs. cell-based) .
  • Assay standardization : Use a common positive control (e.g., staurosporine for kinases) and normalize data to cell viability .

What mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

  • Kinetic studies : Measure enzyme inhibition (e.g., Michaelis-Menten plots) to determine competitive/non-competitive binding .
  • Metabolite profiling : Use LC-MS to identify sulfonate hydrolysis products in hepatic microsomes .

How does environmental exposure impact the compound’s stability and toxicity?

Methodological Answer:

  • Fate studies : Incubate in aqueous buffers (pH 4–9) and soil samples to track degradation via LC-MS .
  • Ecotoxicology : Test on Daphnia magna (48-h LC50) and algal growth inhibition .

What structural analogs enhance activity or reduce toxicity?

Methodological Answer:

  • SAR studies : Modify the acetylpiperazine (e.g., replace with morpholine) or benzenesulfonate (e.g., nitro substituents) .
  • Toxicity screening : Compare hepatic CYP450 inhibition profiles of analogs using human hepatocytes .

Q. Table 3: Analog Activity Comparison

AnalogModificationIC50 (µM)Toxicity (µM)
ParentNone5.250
AMorpholine3.875
B4-Nitrobenzenesulfonate2.130

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